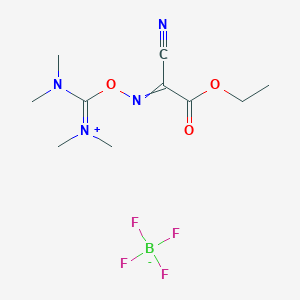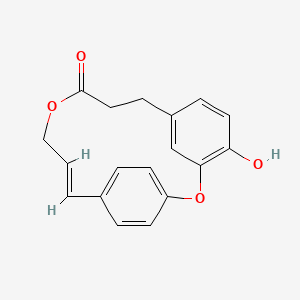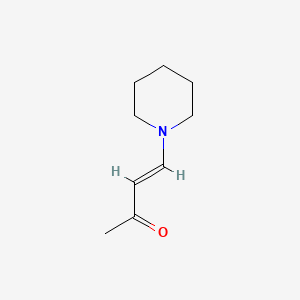
Totu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Totu is a plant-derived substance that is gaining attention in the scientific community due to its potential therapeutic applications. This substance has been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.
科学的研究の応用
Peptide Synthesis
TOTU is widely used in peptide synthesis . It is an excellent alternative to HOBt-based coupling reagents such as HBTU and TBTU . It has high reactivity, which makes it a preferred choice for peptide condensation reactions .
Low Allergenicity and Explosivity
TOTU is likely to have low allergenicity and low explosivity . This makes it a safer option for use in various chemical reactions, especially in laboratory settings where safety is a primary concern .
Water-Soluble By-products
The by-products of using TOTU as a coupling reagent are water-soluble . This property makes it an ideal choice for solution phase coupling reactions .
Dental Applications
TOTU is used in the field of dentistry, particularly in the development of 3D printed polymers . These polymers have a wide range of applications in modern dentistry due to their improved biological and mechanical properties .
Prosthetic Dentistry
3D printed polymers developed using TOTU are used in prosthetic dentistry . The additive processing technology allows for the creation of complex shapes with high accuracy .
Bone Replacement
TOTU-based 3D printed polymers are also used in bone replacement procedures . These polymers are used to create custom-fit implants that can replace damaged bone tissue .
Orthodontics
In orthodontics, TOTU-based 3D printed polymers are used to create dental aligners and other orthodontic appliances . These appliances are custom-made for each patient, ensuring a comfortable fit and effective treatment .
Teaching Models
TOTU-based 3D printed polymers are used to create teaching models for dental students . These models provide a hands-on learning experience, helping students to understand complex dental procedures .
作用機序
TOTU, also known as [(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate or o-((ethoxycarbonyl)cyanomethyleneamino)-n,n,n',n'-tetramethyluronium tetrafluoroborate, is a compound with a variety of applications in the field of peptide synthesis . This article will explore the mechanism of action of TOTU, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of TOTU is the carboxyl group of amino acids involved in peptide synthesis . TOTU acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids .
Mode of Action
TOTU interacts with its targets by activating the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid . This results in the formation of a peptide bond, linking the two amino acids together . The by-products of this reaction are tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which can readily be extracted in water .
Pharmacokinetics
It is known that totu has high reactivity and solubility, which may influence its bioavailability .
Result of Action
The molecular effect of TOTU’s action is the formation of peptide bonds, resulting in the synthesis of peptides and proteins . On a cellular level, this can influence a wide range of processes, as peptides and proteins play crucial roles in virtually all biological functions.
Action Environment
The efficacy and stability of TOTU can be influenced by various environmental factors. For instance, TOTU is sensitive to light and should be stored in a cool and dry place . Furthermore, the reaction conditions, such as pH and temperature, can also impact the effectiveness of TOTU in peptide synthesis .
特性
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVGDGSRVMNMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF4N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate | |
CAS RN |
136849-72-4 |
Source


|
| Record name | O-(Cyano(ethoxycarbonyl)methylenamino)-1,1,3,3-tetramethylur onium Tetrafluoroborat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)




